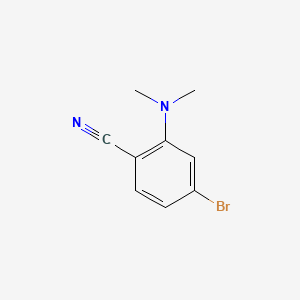

4-Bromo-2-(dimethylamino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

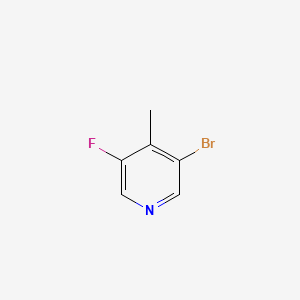

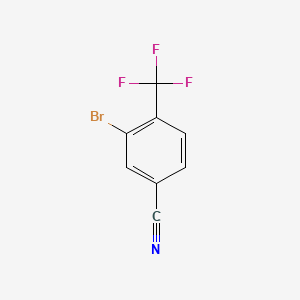

“4-Bromo-2-(dimethylamino)benzonitrile” is a chemical compound with the molecular formula C9H9BrN2 . It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of “4-Bromo-2-(dimethylamino)benzonitrile” involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(dimethylamino)benzonitrile” is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitrile group (CN) attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-(dimethylamino)benzonitrile” are complex and subject to ongoing research . One study suggests that the compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(dimethylamino)benzonitrile” include a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .Applications De Recherche Scientifique

Photophysical Behavior and Charge Transfer

4-(N,N-Dimethylamino)benzonitrile (DMABN), a compound closely related to 4-Bromo-2-(dimethylamino)benzonitrile, has been extensively studied for its dual fluorescence and charge-transfer properties. Research has focused on the mechanisms of relaxation and internal conversion in these systems, providing insights into their photophysical behavior. For example, Kochman et al. (2015) used simulations to study early events in the nonadiabatic relaxation dynamics of DMABN, revealing insights into the internal conversion processes and interactions between different excited states (Kochman, Tajti, Morrison, & Miller, 2015). Similarly, Rhinehart et al. (2012) probed the ultrafast intramolecular charge-transfer process of DMABN, contributing to a deeper understanding of its complex excited-state dynamics (Rhinehart, Challa, & McCamant, 2012).

Interaction with Cyclodextrins

Studies have also explored the interaction of DMABN with cyclodextrins, shedding light on the behavior of these compounds in various environments. Cox, Hauptman, and Turro (1984) investigated the dual fluorescence of DMABN in aqueous solutions of cyclodextrins, noting enhanced emission in certain cyclodextrin systems (Cox, Hauptman, & Turro, 1984).

Solvent Effects and Molecular Dynamics

The effect of solvents on the behavior of DMABN has been another area of focus. Studies like those by Ando et al. (2017) have used DMABN as a probe to investigate the solvation structure and dynamics in various solvents, including ionic liquids, providing valuable information about the interaction of these compounds with their environment (Ando, Brown-Xu, Nguyen, & Gustafson, 2017).

Fluorescence and Spectroscopic Analysis

Spectroscopic analysis of DMABN and related compounds has been vital in understanding their electronic structures and dynamics. For instance, Iwase et al. (2004) studied the specific isotope effects on the charge-transfer dynamics of DMABN, contributing to the knowledge of how isotopic substitution can influence the photophysical properties of these compounds (Iwase, Tomioka, Saigusa, & Yagi, 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2-(dimethylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXINOFREHRZRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742896 |

Source

|

| Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(dimethylamino)benzonitrile | |

CAS RN |

1365272-41-8 |

Source

|

| Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)